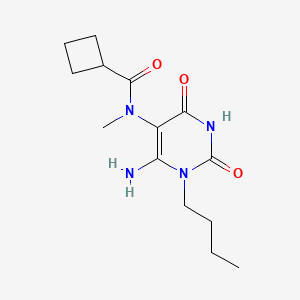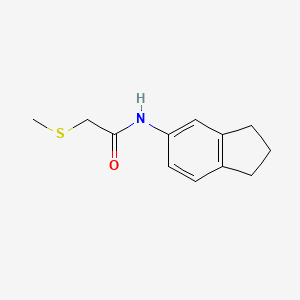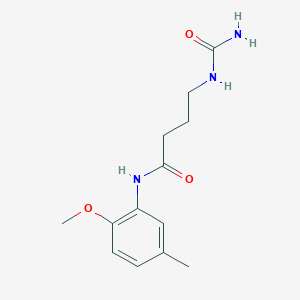![molecular formula C14H18N2O2 B7637052 Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPM belongs to the family of piperazine derivatives and has shown promising results in several scientific studies.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. This compound has also been investigated for its potential use as a drug candidate for the treatment of various disorders, including anxiety, depression, and Parkinson's disease.
Wirkmechanismus
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist of dopamine receptors and a potent antagonist of serotonin and norepinephrine receptors. This compound has also been found to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the reduction of oxidative stress. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high purity and stability, making it suitable for various scientific applications. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has shown promising results in several preclinical studies, and future research should focus on its potential applications in various fields. Some potential future directions for this compound research include investigating its efficacy in animal models of anxiety and depression, evaluating its safety and tolerability in humans, and exploring its potential as a drug candidate for the treatment of various disorders. Additionally, further studies should be conducted to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been extensively studied for its pharmacological effects, mechanism of action, and biochemical and physiological effects. While this compound has some limitations, its advantages make it suitable for various scientific applications. Future research should focus on exploring the potential of this compound as a drug candidate for the treatment of various disorders and elucidating its exact mechanism of action.
Synthesemethoden
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzylamine with cyclopropylcarbonyl chloride to form the intermediate compound, which is then reacted with piperazine to yield this compound. The synthesis method has been optimized to obtain high yields and purity of this compound, making it suitable for various scientific applications.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-5-3-12(4-6-13)15-7-9-16(10-8-15)14(18)11-1-2-11/h3-6,11,17H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWHYLVENNUJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)


![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)

![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)